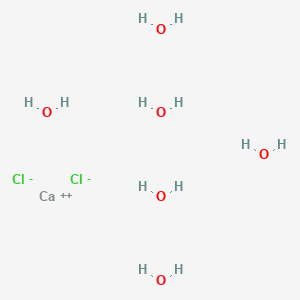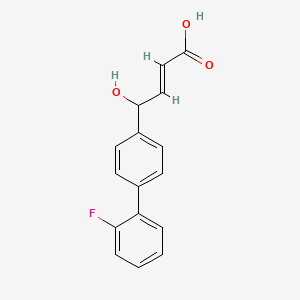
Benzylsuccinyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylsuccinyl-CoA is a coenzyme A (CoA) thioester derivative of benzylsuccinic acid. It plays a crucial role in the anaerobic degradation of toluene, a process that is significant in environmental bioremediation. This compound is formed through the radical addition of toluene to fumarate, followed by β-oxidation to benzoyl-CoA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylsuccinyl-CoA can be synthesized through a reverse β-oxidation pathway. This involves the activation of benzoate to benzoyl-CoA using a benzoate-CoA ligase or CoA-transferase, and the endogenous production of succinate from glucose under anaerobic conditions. The pathway includes a succinyl-CoA:benzylsuccinate CoA-transferase that activates benzylsuccinate to the CoA-thioester .
Industrial Production Methods
This might involve the use of engineered microbial strains capable of producing this compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylsuccinyl-CoA undergoes several types of reactions, including:
Oxidation: This compound can be oxidized to benzoyl-CoA through β-oxidation pathways.
Substitution: Succinyl-CoA:benzylsuccinate CoA-transferase catalyzes the reversible transfer of CoA between organic acids.
Common Reagents and Conditions
Oxidation: Requires electron transfer flavoproteins (ETFs) and specific dehydrogenases.
Reduction: Uses reduced methylviologen as an artificial electron donor under strictly anoxic conditions.
Substitution: Involves CoA-transferases and substrates like succinate, maleate, or methylsuccinate.
Major Products Formed
Benzoyl-CoA: Formed through the oxidation of this compound.
This compound: Formed through the reduction of benzylidenesuccinyl-CoA.
Applications De Recherche Scientifique
Benzylsuccinyl-CoA has several scientific research applications:
Environmental Bioremediation: Used to evaluate the extent of contamination and bioremediation in anaerobic environments.
Metabolic Engineering: Employed in synthetic pathways for the production of benzylsuccinate in engineered microbial strains.
Biochemical Studies: Studied for its role in anaerobic toluene degradation and the enzymes involved in its metabolism.
Mécanisme D'action
Benzylsuccinyl-CoA exerts its effects through its involvement in the anaerobic degradation of toluene. The process begins with the addition of toluene to fumarate, forming benzylsuccinate. This intermediate is then activated to this compound by succinyl-CoA:benzylsuccinate CoA-transferase. The compound is further metabolized via β-oxidation to benzoyl-CoA and succinyl-CoA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl-CoA: A product of benzylsuccinyl-CoA oxidation.
Succinyl-CoA: Involved in the activation of benzylsuccinate.
Methylsuccinate: Can partially replace succinate in the CoA-transferase reaction.
Uniqueness
This compound is unique due to its specific role in the anaerobic degradation of toluene, a process not commonly shared with other CoA derivatives. Its formation and metabolism involve specialized enzymes and pathways that are distinct from those of other similar compounds .
Propriétés
Formule moléculaire |
C32H46N7O19P3S |
|---|---|
Poids moléculaire |
957.7 g/mol |
Nom IUPAC |
(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26?,30-/m1/s1 |
Clé InChI |
KIRGTNPWUTXDFF-DULMRFQQSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-N-(4-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B1232516.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)

![(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)cyclohexene-1-carboxamide](/img/structure/B1232522.png)






![10,13-Dimethyl-17-(1,4,5-trimethyl-hex-2-enyl)-1,2,9,10,11,12,13,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232536.png)


![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)
